molecular formula C10H4F8O4S B5124405 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid

4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid

Cat. No.: B5124405
M. Wt: 372.19 g/mol
InChI Key: SVKWPOBDPUXGCL-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid is a fluorinated aromatic compound. This compound is characterized by the presence of a fluorine atom on the benzene ring and a heptafluoropropylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid typically involves multiple stepsThis can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is activated by a suitable catalyst and the sulfonyl group is introduced under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms and the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid lies in its combination of a fluorinated aromatic ring and a heptafluoropropylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-fluoro-3-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F8O4S/c11-5-2-1-4(7(19)20)3-6(5)23(21,22)10(17,18)8(12,13)9(14,15)16/h1-3H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKWPOBDPUXGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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